molecular formula C7H11NO B8455486 1-(1,2,3,6-Tetrahydro-4-pyridinyl)ethanone

1-(1,2,3,6-Tetrahydro-4-pyridinyl)ethanone

Cat. No.: B8455486
M. Wt: 125.17 g/mol
InChI Key: KMDFGSFDTRHCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2,3,6-Tetrahydro-4-pyridinyl)ethanone is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-(1,2,3,6-tetrahydropyridin-4-yl)ethanone

InChI

InChI=1S/C7H11NO/c1-6(9)7-2-4-8-5-3-7/h2,8H,3-5H2,1H3

InChI Key

KMDFGSFDTRHCSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CCNCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 7.66 g of 1-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)ethanone oxime, 6.8 ml of triethylamine, and 3.8 ml of acetyl chloride were stirred at room temperature overnight under a nitrogen atmosphere. Isolation of the product in the conventional manner produced 8.07 g of 1-(1,2,3,6-tetrahydro-4-pyridinyl)ethanone, O-acetyloxime which was converted to the hydrochloride salt, mp 104.5°-105.5° C.
[Compound]
Name
O-acetyloxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(1,2,3,6-tetrahydro-1-methyl-4-pyridinyl)ethanone oxime
Quantity
7.66 g
Type
reactant
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1-(1,2,3,6-tetrahydro-1-methyl-4pyridinyl)ethanone, O-methyloxime (3 g, 17.8 mmol) in 20 ml dry dichloromethane was cooled to 0° C., treated dropwise with 1-chloroethylchloroformate (2.55 g, 17.8 mmol), and stirred 18 hours at room temperature. The reaction mixture was then concentrated in vacuo to an oil which was heated under reflux one hour in 50 ml of methanol. The methanol was distilled off and the residue was chromatographed over silica gel eluting with 5% methanol in ethyl acetate. The desired fractions were combined, concentrated in vacuo, and treated with methanolic hydrogen chloride to give 1.75 g of 1-(1,2,3,6-tetrahydro-4-pyridinyl)ethanone, O-methyloxime hydrochloride, mp 185°-186° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
O-methyloxime
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.